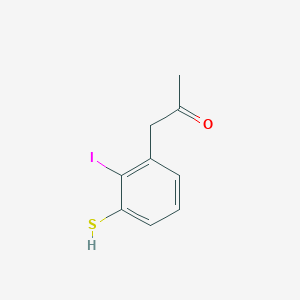

1-(2-Iodo-3-mercaptophenyl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9IOS |

|---|---|

Molecular Weight |

292.14 g/mol |

IUPAC Name |

1-(2-iodo-3-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H9IOS/c1-6(11)5-7-3-2-4-8(12)9(7)10/h2-4,12H,5H2,1H3 |

InChI Key |

RNECIJWDIWQRDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)S)I |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of 1 2 Iodo 3 Mercaptophenyl Propan 2 One

Reactivity Profiling of the Ketone Functionality

The ketone functional group is a cornerstone of the molecule's reactivity, characterized by the electrophilic nature of its carbonyl carbon and the acidity of its α-hydrogens.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the propan-2-one moiety is electrophilic due to the polarization of the carbon-oxygen double bond and is susceptible to attack by nucleophiles. This classic reaction, known as nucleophilic addition, can proceed via two primary mechanisms depending on the strength of the nucleophile. youtube.com

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon directly, forming an alkoxide intermediate that is subsequently protonated to yield a tertiary alcohol. youtube.com Weaker nucleophiles, however, typically require acid catalysis. youtube.com Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to attack. youtube.com In the context of 1-(2-Iodo-3-mercaptophenyl)propan-2-one, aldehydes are generally more reactive than ketones in nucleophilic additions, a trend attributed to both steric hindrance and electronic effects. youtube.com The presence of the bulky substituted phenyl group on one side and a methyl group on the other sterically encumbers the carbonyl carbon, potentially slowing the rate of nucleophilic attack compared to less hindered ketones.

Table 1: Predicted Products of Nucleophilic Addition Reactions

| Reagent | Product Type | Predicted Structure of Product |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄), Methanol | Secondary Alcohol | 1-(2-Iodo-3-mercaptophenyl)propan-2-ol |

| Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | Tertiary Alcohol | 2-(2-Iodo-3-mercaptophenyl)-3-methylbutan-2-ol |

α-Carbon Functionalization via Enolate Chemistry (e.g., Alkylation, Halogenation)

The hydrogens on the carbons adjacent to the carbonyl group (α-carbons) are acidic due to the stabilizing effect of the carbonyl group on the conjugate base, known as an enolate. libretexts.org This resonance-stabilized anion is a potent carbon nucleophile and serves as a key intermediate in many carbon-carbon bond-forming reactions. masterorganicchemistry.compatsnap.com

The deprotonation of an α-hydrogen from this compound can be achieved using a suitable base. masterorganicchemistry.com The choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate.

Kinetic Enolate: Formed faster by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C). patsnap.compitt.edu Deprotonation occurs at the less substituted and more accessible α-carbon, which in this case is the methyl group.

Thermodynamic Enolate: Formed under equilibrium conditions, typically with a weaker base at higher temperatures. pitt.edu This favors the formation of the more substituted, and therefore more stable, enolate, which would involve deprotonation of the methylene (B1212753) (CH₂) carbon.

Once formed, the enolate can react with various electrophiles. youtube.com

Alkylation: Reaction with alkyl halides introduces an alkyl group at the α-carbon, extending the carbon chain. patsnap.comyoutube.com

Halogenation: Treatment with halogens (Cl₂, Br₂, I₂) under acidic or basic conditions results in the substitution of an α-hydrogen with a halogen atom. pitt.eduyoutube.com

Condensation and Cyclization Reactions Involving the Ketone

The enolate intermediate is also central to condensation reactions, such as the aldol (B89426) condensation, where it attacks another carbonyl compound to form a β-hydroxy ketone. patsnap.compitt.edu More significantly for this specific molecule, the strategic placement of the iodo and mercapto groups facilitates intramolecular cyclization reactions. The iodine atom, in particular, is a versatile functional group for cyclization. Iodine-mediated cyclization is an effective method for synthesizing various heterocyclic compounds, including benzo[b]thiophenes. nih.gov For instance, treatment of related 1-(2-vinylphenyl)propan-2-ols with iodine can lead to the formation of 1-iodomethylisochromans. researchgate.net It is plausible that under certain conditions, such as radical initiation or transition-metal catalysis, the ketone or its enolate could participate in a cyclization event involving the ortho-iodo substituent to form a new ring system.

Comprehensive Analysis of Mercapto Group Reactivity

The mercapto group (-SH), or thiol, is another key reactive site, characterized by its nucleophilicity and its participation in redox processes.

Thiol-Disulfide Exchange and Redox Chemistry

Thiols can be oxidized to form disulfides (-S-S-), and this process is often reversible. Thiol-disulfide exchange is a common reaction in biochemistry and organic synthesis where a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond in an Sₙ2-type reaction. nih.govresearchgate.netresearchgate.net This results in the formation of a new disulfide and a new thiol. The mercapto group of this compound can participate in such equilibria. In the presence of an oxidizing agent or another disulfide, it can form a symmetrical disulfide dimer or a mixed disulfide. Conversely, if the molecule exists as a disulfide, it can be reduced back to the thiol by a reducing agent or another thiol. This reactivity is fundamental in processes like protein folding, where protein disulfide isomerase (PDI) catalyzes such exchanges. nih.govnih.gov

S-Alkylation and S-Acylation Reactions for Thioether/Thioester Formation

The sulfur atom of the mercapto group is an excellent nucleophile, especially in its deprotonated thiolate form. This allows for straightforward S-alkylation and S-acylation reactions.

S-Alkylation: In the presence of a base to deprotonate the thiol, the resulting thiolate readily reacts with alkyl halides or other electrophilic carbon species to form thioethers (sulfides). This is a standard method for creating carbon-sulfur bonds.

S-Acylation: This reaction involves the attachment of an acyl group to the sulfur atom, forming a thioester. researchgate.net S-acylation is a reversible post-translational modification in proteins, often called S-palmitoylation, which is mediated by specific enzymes. researchgate.netnih.gov In a laboratory setting, this can be achieved by reacting the thiol with an acyl chloride or anhydride (B1165640). Thioesters are important intermediates in both biochemistry (e.g., Acetyl-CoA) and organic synthesis.

Table 2: Predicted Products of Mercapto Group Reactions

| Reaction Type | Reagent | Product Type | Predicted Structure of Product |

|---|---|---|---|

| Oxidation | Iodine (I₂), Base | Disulfide | Bis(2-iodo-3-(2-oxopropyl)phenyl) disulfide |

| S-Alkylation | Sodium hydride (NaH), then Benzyl (B1604629) bromide | Thioether | 1-(3-(Benzylthio)-2-iodophenyl)propan-2-one |

Oxidation States of Sulfur (Sulfoxide, Sulfone, Sulfonic Acid Derivatives)

The sulfur atom in the mercapto group of this compound is susceptible to oxidation, leading to a range of derivatives with sulfur in higher oxidation states. The specific product obtained often depends on the choice of oxidizing agent and reaction conditions. acsgcipr.orgresearchgate.net

Mild oxidizing agents, such as hydrogen peroxide in acetic acid or a stoichiometric amount of meta-chloroperoxybenzoic acid (m-CPBA), are expected to selectively oxidize the thiol to a sulfenic acid (RSOH) intermediate, which is typically unstable and may undergo self-condensation to form a disulfide. However, controlled oxidation can lead to the formation of the corresponding 1-(2-Iodo-3-sulfinylphenyl)propan-2-one (a sulfoxide). organic-chemistry.orgnih.gov The reaction's selectivity towards the sulfoxide (B87167) over further oxidation products is a key challenge, often requiring careful control of stoichiometry and temperature. acsgcipr.orgnih.gov

The use of stronger oxidizing agents or an excess of the oxidant will lead to the formation of the 1-(2-Iodo-3-sulfonylphenyl)propan-2-one (a sulfone). organic-chemistry.org Reagents like potassium permanganate (B83412) or excess hydrogen peroxide, sometimes in the presence of a catalyst like niobium carbide, are effective for this transformation. organic-chemistry.org The sulfone is generally more stable and less reactive than the sulfoxide.

Further oxidation under harsh conditions, for instance, with strong oxidizing agents like hot nitric acid or potassium permanganate in alkaline solution followed by acidification, could potentially lead to the cleavage of the C-S bond and the formation of the corresponding 2-Iodo-3-(propan-2-one)benzenesulfonic acid . However, this transformation is often more challenging and may be accompanied by side reactions, including potential oxidation of the propanone side chain.

Table 1: Predicted Oxidation Products of the Mercapto Group

| Product Name | Sulfur Oxidation State | Typical Reagents |

|---|---|---|

| Bis(2-iodo-3-(propan-2-one)phenyl) disulfide | -1 (in disulfide) | H₂O₂, Air (O₂) |

| 1-(2-Iodo-3-sulfinylphenyl)propan-2-one | +2 (Sulfoxide) | H₂O₂/AcOH, m-CPBA (1 equiv.) |

| 1-(2-Iodo-3-sulfonylphenyl)propan-2-one | +4 (Sulfone) | Excess H₂O₂, KMnO₄, m-CPBA (>2 equiv.) |

| 2-Iodo-3-(propan-2-one)benzenesulfonic acid | +6 (Sulfonic Acid) | Hot HNO₃, Strong Oxidants |

Coordination Chemistry with Transition Metal Centers

The mercapto group, particularly in its deprotonated thiolate form, is an excellent ligand for a wide variety of transition metals. uniba.sklibretexts.org The sulfur atom acts as a soft Lewis base, readily coordinating to soft Lewis acidic metal centers such as Pd(II), Pt(II), Ag(I), Cu(I), and Hg(II). tcd.ie The presence of the ortho-iodo substituent could introduce steric hindrance, potentially influencing the coordination geometry.

The compound can act as a monodentate ligand through the sulfur atom. lumenlearning.com However, the propan-2-one's carbonyl oxygen could also participate in coordination, allowing the molecule to function as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. This chelation would enhance the stability of the resulting metal complex. The specific coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions. libretexts.org Such complexes are central to many catalytic processes. uniba.sk

Reactivity of the Iodo Substituent on the Aromatic Ring

The carbon-iodine bond on the aromatic ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

The iodo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to a Pd(0) catalyst. nobelprize.orgnih.gov

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would yield a biaryl product. For instance, coupling with phenylboronic acid would produce 1-(3-mercapto-[1,1'-biphenyl]-2-yl)propan-2-one . nobelprize.org

Sonogashira Coupling: This reaction involves coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. Reacting the title compound with phenylacetylene (B144264) would result in the formation of 1-(3-mercapto-2-(phenylethynyl)phenyl)propan-2-one .

Heck Reaction: The Heck reaction would involve coupling with an alkene, such as styrene, to introduce a vinyl group, yielding a stilbene (B7821643) derivative.

These reactions are generally high-yielding and tolerate a wide range of functional groups, making them powerful tools for modifying the aromatic core. organic-chemistry.orgmdpi.com

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne derivative |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Stilbene derivative |

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally difficult. wikipedia.orgyoutube.com For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. wikipedia.orgyoutube.comdiva-portal.org The mercapto and propan-2-one groups are not sufficiently electron-withdrawing to strongly activate the ring for SNAr. However, under forcing conditions (high temperatures, strong nucleophiles, or transition-metal catalysis, e.g., copper-catalyzed Ullmann-type reactions), substitution of the iodo group may be possible. For example, reaction with an alkoxide like sodium methoxide (B1231860) could potentially yield 1-(3-mercapto-2-methoxyphenyl)propan-2-one . nih.gov

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage through reductive or radical pathways. wikipedia.org

Reductive Dehalogenation: The iodo group can be removed and replaced with a hydrogen atom using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), or treatment with reducing agents like zinc in acid. Such a reaction would convert the starting material into 1-(3-mercaptophenyl)propan-2-one . Thiols themselves can sometimes facilitate the reductive dehalogenation of aryl iodides, suggesting the possibility of intermolecular side reactions under certain conditions. rsc.org

Radical Pathways: The C-I bond can undergo homolytic cleavage upon exposure to radical initiators or photolysis to form an aryl radical. This highly reactive intermediate can then participate in various radical-mediated reactions, though these pathways can sometimes lead to complex product mixtures. wikipedia.org

Aromatic Ring Reactivity and Electrophilic Aromatic Substitution (EAS) Potential

The position of electrophilic aromatic substitution (EAS) on the trisubstituted benzene (B151609) ring is directed by the combined influence of the existing substituents. wikipedia.orgyoutube.com

-SH (Mercapto) group: This is an ortho, para-directing and activating group due to the lone pairs on the sulfur atom that can be donated into the ring through resonance.

-I (Iodo) group: Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directing because their lone pairs can stabilize the cationic intermediate (arenium ion) via resonance. libretexts.org

-CH₂C(O)CH₃ (Propan-2-one) group: This group is deactivating and meta-directing due to the electron-withdrawing nature of the carbonyl group.

The directing effects of these groups are as follows:

The mercapto group at C3 directs to positions C2, C4, and C6. Position C2 is blocked by the iodo group.

The iodo group at C2 directs to positions C1, C3, and C5. Positions C1 and C3 are blocked by other substituents.

The propan-2-one group at C1 directs to positions C3 and C5. Position C3 is blocked.

Considering these effects, the most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the activating mercapto group, respectively. The C5 position is meta to the activating mercapto group but ortho to the deactivating iodo group and meta to the other deactivating group, making it less favored. Between C4 and C6, the C4 position is sterically less hindered. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are predicted to occur predominantly at the C4 position. libretexts.orgyoutube.com

Directing Effects of Iodo, Mercapto, and Ketone Substituents

The position of further substitution on the benzene ring of this compound during electrophilic aromatic substitution (EAS) reactions is dictated by the directing effects of the existing iodo, mercapto, and ketone groups. These effects are a combination of resonance and inductive influences.

The iodo group is a halogen, which exhibits a dual nature. Inductively, due to its electronegativity, it withdraws electron density from the aromatic ring, thus deactivating it. libretexts.org However, through resonance, its lone pairs of electrons can be donated to the ring, which directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com Since the inductive effect is stronger than the resonance effect for halogens, the iodo group is considered a deactivating, ortho, para-director. libretexts.org

The mercapto group (-SH) , analogous to a hydroxyl group (-OH), is an activating group. libretexts.org The sulfur atom is less electronegative than oxygen and possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. libretexts.org Consequently, the mercapto group is a potent ortho, para-director.

The propan-2-one substituent is a ketone, which is a deactivating group. The carbonyl group (C=O) is strongly electron-withdrawing due to both the inductive effect of the electronegative oxygen atom and the resonance effect, which pulls electron density out of the ring. youtube.comlibretexts.org This deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the most favorable sites for electrophilic attack. youtube.com Therefore, the ketone group acts as a meta-director. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| Iodo (-I) | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| Mercapto (-SH) | Electron-withdrawing | Strong Electron-donating | Activating | ortho, para |

| Ketone (-COCH₂CH₃) | Electron-withdrawing | Electron-withdrawing | Deactivating | meta |

Impact of Electronic and Steric Factors on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is a fine balance of electronic and steric factors.

Electronic Effects: The electronic nature of the aromatic ring is significantly influenced by the substituents. The mercapto group enriches the ring with electron density through resonance, thereby activating it towards electrophilic substitution. chemistrytalk.org Conversely, the iodo and ketone groups withdraw electron density, deactivating the ring. chemistrytalk.orglumenlearning.com The net effect is a complex electron density distribution, with the positions ortho and para to the mercapto group being the most electron-rich and therefore the most likely sites of electrophilic attack. The strong activation by the mercapto group likely outweighs the deactivation by the other two substituents, rendering the ring as a whole more reactive than benzene itself at specific positions.

Steric Factors: Steric hindrance plays a crucial role in determining the regioselectivity of reactions. libretexts.orgyoutube.com The positions on the aromatic ring are C1 (with the propan-2-one), C2 (with the iodo group), C3 (with the mercapto group), C4, C5, and C6. The positions adjacent to the existing bulky substituents (iodo and propan-2-one) will be sterically hindered. youtube.com For an incoming electrophile, attack at the C4 and C6 positions is plausible. The C4 position is para to the iodo group and ortho to the mercapto group. The C6 position is ortho to both the propan-2-one and iodo groups. Given the bulk of the iodo and propan-2-one groups, the C4 position is likely to be the most favored site for substitution due to reduced steric hindrance compared to the C6 position.

| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |

| C4 | Activated (ortho to -SH) | Moderate | High |

| C5 | Deactivated (meta to -SH and -I) | Low | Low |

| C6 | Activated (para to -SH) | High | Moderate to Low |

Mechanistic Investigations of Key Transformation Reactions of this compound

Electrophilic Aromatic Substitution: A key transformation would be electrophilic aromatic substitution. For instance, in a nitration reaction, the electrophile NO₂⁺ would be generated from nitric acid and sulfuric acid. The reaction mechanism would proceed via the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate. youtube.com The attack would preferentially occur at the C4 or C6 position due to the directing effect of the mercapto group. The stability of the intermediate carbocation is a determining factor for the reaction rate and product distribution. libretexts.org The positive charge in the intermediate can be delocalized onto the sulfur atom of the mercapto group when the attack is at the ortho or para positions, providing significant stabilization.

Nucleophilic Substitution/Coupling at the Iodo Position: The iodo substituent can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. For example, in a Suzuki coupling, the mechanism would involve the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with an organoboron compound and subsequent reductive elimination to form a new carbon-carbon bond.

Reactions involving the Mercapto Group: The mercapto group is susceptible to oxidation, which could lead to the formation of disulfide bridges between two molecules of the compound. The mechanism would likely involve a radical pathway or oxidation via a suitable oxidizing agent. Furthermore, the thiol can act as a nucleophile in Sₙ2 reactions.

Reactions of the Ketone Group: The ketone functional group can undergo a variety of reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. It can also undergo reactions at the α-carbon, such as enolate formation followed by alkylation or aldol condensation.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 2 Iodo 3 Mercaptophenyl Propan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule with the complexity of 1-(2-Iodo-3-mercaptophenyl)propan-2-one, a combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton and carbon signals unequivocally.

Elucidation of Proton and Carbon Chemical Shifts (¹H, ¹³C NMR)

The substitution pattern of the phenyl ring—containing iodo, mercapto, and propan-2-one groups at positions 1, 2, and 3, respectively—results in a complex and informative NMR spectrum.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three aromatic protons will form a complex splitting pattern (an ABC spin system) due to their differing chemical environments and coupling constants. The methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring and the ketone, and the methyl (-CH₃) protons of the acetyl group, are expected to appear as singlets in the aliphatic region. The thiol (-SH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will display nine unique carbon signals. Six of these will be in the aromatic region, corresponding to the carbons of the phenyl ring. The chemical shifts of these carbons are influenced by the electronic effects of the substituents. The iodine atom exerts a significant "heavy-atom effect," causing a pronounced upfield shift for the carbon to which it is attached (C2). nih.gov The remaining three signals correspond to the carbonyl carbon (C=O), the methylene carbon (-CH₂-), and the methyl carbon (-CH₃).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C1 | - | ~140-145 | Ipso-carbon attached to the side chain. |

| C2 | - | ~95-100 | Ipso-carbon attached to iodine; strong shielding effect. |

| C3 | - | ~135-140 | Ipso-carbon attached to the mercapto group. |

| C4 | ~7.2-7.4 | ~128-132 | Aromatic proton and carbon. |

| C5 | ~7.0-7.2 | ~125-128 | Aromatic proton and carbon. |

| C6 | ~7.3-7.5 | ~130-134 | Aromatic proton and carbon. |

| Methylene (-CH₂-) | ~3.8-4.2 | ~45-50 | Aliphatic methylene group. |

| Carbonyl (C=O) | - | ~205-210 | Ketone carbonyl carbon. |

| Methyl (-CH₃) | ~2.2-2.5 | ~29-33 | Aliphatic methyl group. |

| Thiol (-SH) | ~3.0-4.0 (broad) | - | Exchangeable proton, shift is variable. |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which confirms the proposed structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). princeton.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, and H6), helping to delineate the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (one-bond C-H correlation). youtube.com This technique would be used to definitively assign the chemical shifts of the protonated carbons (C4-H4, C5-H5, C6-H6, and the methylene and methyl groups).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. princeton.edu Key correlations would include the signal from the methylene protons to the carbonyl carbon and the aromatic carbons C1 and C6. The methyl protons would show a correlation to the carbonyl carbon. These long-range correlations piece together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. harvard.edu A potential NOESY correlation might be observed between the methylene protons and the aromatic proton at the C6 position, confirming their spatial proximity.

Table 2: Key Expected 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Carbons/Protons | Information Gained |

|---|---|---|---|

| COSY | H4, H5, H6 | H4, H5, H6 | Connectivity of aromatic protons. |

| HSQC | -CH₂-, -CH₃, H4, H5, H6 | -CH₂-, -CH₃, C4, C5, C6 | Direct C-H attachments. |

| HMBC | -CH₂- | C=O, C1, C6 | Connectivity of side chain to the ring. |

| HMBC | -CH₃ | C=O, -CH₂- | Position of the methyl group. |

| NOESY | -CH₂- | H6 | Spatial proximity and conformation. |

Halogen NMR Spectroscopy (e.g., ¹²⁷I NMR) for Local Environment Probing

Iodine-127 (¹²⁷I) is an NMR-active nucleus. However, it is a quadrupolar nucleus (spin I = 5/2), which means its interaction with the local electric field gradient typically leads to very rapid relaxation and extremely broad signal widths. huji.ac.il For organic iodides where the iodine is in a low-symmetry environment, the signals are often too broad to be detected with standard high-resolution NMR spectrometers. researchgate.net Therefore, while theoretically possible, obtaining a useful ¹²⁷I NMR spectrum for this compound is highly challenging and unlikely to provide precise structural information beyond confirming the presence of iodine. huji.ac.ilresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. thermofisher.com These two methods are complementary.

FT-IR Spectroscopy: In the FT-IR spectrum, the most prominent absorption would be the strong C=O stretching vibration of the ketone group. The weak S-H stretching band of the thiol is also a key diagnostic peak, though its intensity can be low. The spectrum would also feature C-H stretching vibrations for both aromatic and aliphatic C-H bonds, as well as aromatic C=C stretching bands.

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups. Aromatic ring vibrations often produce strong signals in Raman spectra. The C-S and C-I bonds, which are sometimes difficult to observe in FT-IR, may yield more distinct signals in the low-frequency region of the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Aliphatic C-H | Stretching | 2850–3000 | Medium / Medium |

| Aromatic C-H | Stretching | 3000–3100 | Medium / Strong |

| Thiol S-H | Stretching | 2550–2600 | Weak / Medium |

| Ketone C=O | Stretching | 1705–1725 | Strong / Medium |

| Aromatic C=C | Stretching | 1450–1600 | Medium-Strong / Strong |

| C-I | Stretching | 500–600 | Medium / Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₉H₉IOS. By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be confirmed with a high degree of confidence, typically within a few parts per million (ppm).

Calculated Monoisotopic Mass: 291.9470 g/mol

Expected HRMS Result: m/z = 291.9470 ± 0.0005 (for [M]⁺) or 292.9548 ± 0.0005 (for [M+H]⁺)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing insight into the molecule's structure. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions.

For this compound, several key fragmentation pathways can be predicted:

Cleavage of the C-I bond: The carbon-iodine bond is relatively weak, and its cleavage can lead to the loss of an iodine atom, resulting in an ion at m/z 165. docbrown.info

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group (loss of •CH₃) would produce a significant fragment.

Benzylic Cleavage: The bond between the methylene group and the aromatic ring is a benzylic position. Cleavage at this site would lead to the formation of a stable tropylium-like ion or other rearranged species.

McLafferty Rearrangement: This is not possible for this molecule as it lacks a γ-hydrogen relative to the carbonyl group.

Table 4: Predicted Major Fragment Ions in Mass Spectrometry

| m/z (Predicted) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 292 | [C₉H₉IOS]⁺ | Molecular Ion [M]⁺ |

| 277 | [C₈H₆IOS]⁺ | •CH₃ (Alpha-cleavage) |

| 249 | [C₈H₆IS]⁺ | •CH₃ and CO |

| 165 | [C₉H₉OS]⁺ | •I (Iodine loss) |

| 127 | [I]⁺ | •C₉H₉OS |

Isotopic Pattern Analysis for Halogen and Sulfur Content

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. A key feature of mass spectrometry is the observation of isotopic patterns, which arise from the natural abundance of isotopes for each element in a molecule. For this compound, the presence of both iodine and sulfur atoms gives rise to a distinctive isotopic signature in the mass spectrum.

Iodine is monoisotopic, meaning it exists naturally as a single isotope, ¹²⁷I, with 100% abundance. orgchemboulder.comwhitman.edu Sulfur, however, has several naturally occurring isotopes. The most abundant is ³²S (94.99% abundance), followed by ³³S (0.75% abundance) and ³⁴S (4.25% abundance). whitman.edu The presence of these heavier sulfur isotopes results in characteristic peaks at M+1 and M+2 in the mass spectrum, where M is the mass of the molecular ion containing only the most abundant isotopes.

The molecular formula for this compound is C₉H₉IOS. The theoretical isotopic distribution for the molecular ion of this compound can be calculated based on the natural abundances of all constituent atoms (C, H, I, O, S). The M+1 peak will have contributions primarily from the presence of ¹³C and ³³S. The M+2 peak will be more prominent due to the contribution of the ³⁴S isotope. whitman.edu The intensity of this M+2 peak is a clear indicator of the presence of a sulfur atom.

A high-resolution mass spectrometer can distinguish between ions of very similar mass, allowing for the confident identification of the elemental composition based on the precise mass-to-charge ratio and the isotopic pattern. khanacademy.org

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₉H₉IOS)

| Mass (m/z) | Relative Abundance (%) | Contributing Isotopes |

|---|---|---|

| 320.94 | 100.00 | ¹²C₉¹H₉¹²⁷I¹⁶O³²S |

| 321.94 | 10.07 | ¹³C¹²C₈¹H₉¹²⁷I¹⁶O³²S, ¹²C₉²H¹H₈¹²⁷I¹⁶O³²S, ¹²C₉¹H₉¹²⁷I¹⁷O³²S, ¹²C₉¹H₉¹²⁷I¹⁶O³³S |

Note: The data in this table is theoretical and calculated based on natural isotopic abundances. It serves to illustrate the expected pattern.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. creative-biostructure.com

For this compound, SCXRD analysis would provide precise measurements of:

The C-I and C-S bond lengths and the C-C-S and C-C-I bond angles within the phenyl ring.

The geometry of the propan-2-one substituent, including the C=O bond length and the torsional angles describing its orientation relative to the aromatic ring.

The crystal packing arrangement, revealing intermolecular interactions such as hydrogen bonds or halogen bonds that stabilize the crystal lattice.

This detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions with other molecules.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 12.123 |

| c (Å) | 10.456 |

| β (°) | 98.75 |

| Volume (ų) | 1070.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.985 |

Note: This table presents hypothetical data that would be expected from a successful single crystal X-ray diffraction experiment.

Table 3: Selected Hypothetical Bond Lengths and Angles for this compound

| Bond/Angle | Value (Å or °) |

|---|---|

| C-I | 2.10 |

| C-S | 1.77 |

| C=O | 1.21 |

| C(phenyl)-C(propanone) | 1.51 |

| C-C-I | 121.5 |

| C-C-S | 119.8 |

Note: These values are hypothetical and representative of typical bond lengths and angles for similar organic molecules. researchgate.netresearchgate.net

Chiroptical Spectroscopies (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Analogs

Should chiral analogs of this compound be synthesized, for instance by introducing a stereocenter in the propanone side chain, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be indispensable for the assignment of their absolute configuration. nih.govchiralabsxl.com

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-visible region, arising from electronic transitions within a chiral molecule. encyclopedia.pubsmoldyn.org The ketone carbonyl group in the molecule is a well-known chromophore that gives rise to a weak n → π* transition around 280-300 nm and a stronger π → π* transition at shorter wavelengths. The sign and magnitude of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemical environment around the chromophore.

VCD, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared light for vibrational transitions. jascoinc.comnih.gov VCD provides a more detailed fingerprint of the entire molecule's stereochemistry, as every vibrational mode in a chiral molecule is, in principle, VCD active.

For a chiral analog of this compound, the absolute configuration can be determined by comparing the experimental ECD and VCD spectra with those predicted by quantum chemical calculations for each enantiomer. nih.gov A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

Table 4: Hypothetical ECD and VCD Data for a Chiral Analog of this compound

| Technique | Wavelength/Wavenumber | Δϵ (L mol⁻¹ cm⁻¹) or ΔA | Predicted Sign for (R)-enantiomer |

|---|---|---|---|

| ECD | ~295 nm (n → π*) | +1.5 | Positive |

| ECD | ~240 nm (π → π*) | -8.2 | Negative |

| VCD | ~1715 cm⁻¹ (C=O stretch) | +2.0 x 10⁻⁴ | Positive |

Note: This table contains hypothetical data illustrating the expected results from ECD and VCD analysis for a chiral derivative.

Computational and Theoretical Investigations of 1 2 Iodo 3 Mercaptophenyl Propan 2 One Molecular Properties and Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and three-dimensional structure of molecules. By solving approximations of the Schrödinger equation, these methods can determine the optimal geometry, electronic distribution, and energy of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it ideal for studying the ground state properties of medium-sized organic molecules like 1-(2-Iodo-3-mercaptophenyl)propan-2-one. mdpi.com DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311G**, can be employed to perform a full geometry optimization. mdpi.comresearchgate.net

This optimization process yields the most stable arrangement of atoms in the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The results of such a calculation would reveal the planarity of the benzene (B151609) ring and the specific orientations of the iodo, mercapto, and propan-2-one substituents. Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the data obtained from experimental FT-IR and Raman spectroscopy. mdpi.com Other key properties, including the molecular dipole moment and the distribution of atomic charges (e.g., Mulliken charges), can also be determined, offering insights into the molecule's polarity and the location of electron-rich and electron-deficient sites. mdpi.com

Interactive Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound. (Note: These are representative values for demonstration purposes, as specific experimental or published computational data for this exact molecule is not available.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-I | 2.10 Å |

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-H | 1.35 Å |

| Bond Length | C=O (carbonyl) | 1.22 Å |

| Bond Angle | C-C-I | 121.5° |

| Bond Angle | C-C-S | 119.8° |

| Bond Angle | C-S-H | 96.5° |

| Dihedral Angle | I-C-C-S | ~0° |

For situations requiring higher accuracy, ab initio (from first principles) methods provide a more rigorous theoretical framework, albeit at a greater computational expense. nih.govnih.gov Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) incorporate a more sophisticated treatment of electron correlation than standard DFT functionals. nih.gov

These high-level calculations are particularly valuable for obtaining precise predictions of molecular energies, heats of formation, and reaction energy barriers. nih.gov For this compound, ab initio methods could be used to refine the ground state energy calculated by DFT or to investigate the energetics of potential chemical transformations with a high degree of confidence. Comparing the results from different levels of theory (DFT vs. ab initio) helps to establish the reliability of the computational predictions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilic character, while the LUMO is the orbital most capable of accepting electrons, reflecting its electrophilic character. researchgate.net

Interactive Table 2: Representative FMO and Global Reactivity Descriptors. (Note: These values are illustrative examples based on general principles of organic molecules.)

| Descriptor | Symbol | Illustrative Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.3 | Chemical reactivity and stability |

| Electronegativity | χ | 3.85 | Ability to attract electrons |

| Chemical Hardness | η | 2.65 | Resistance to charge transfer |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions over time. mdpi.comnih.gov By solving Newton's equations of motion for the system, MD simulations can explore the molecule's conformational landscape and its behavior in different environments.

MD simulations are exceptionally well-suited for exploring the flexibility of this compound. The molecule possesses several rotatable single bonds, such as the bond connecting the propanone side chain to the phenyl ring and the C-S bond of the mercapto group. By simulating the molecule's movement over nanoseconds, it is possible to identify the preferred dihedral angles and the most stable conformers.

The properties and behavior of a molecule can be significantly altered by its environment, particularly by the solvent. MD simulations can explicitly model the surrounding solvent molecules (e.g., water, ethanol, or THF), providing a realistic depiction of solvation effects. exlibrisgroup.comdocumentsdelivered.com

Simulations in different solvents would demonstrate how intermolecular interactions with the solvent affect the conformational preferences of this compound. For example, a polar solvent might stabilize a conformer with a larger dipole moment through favorable dipole-dipole interactions. Solvation also impacts chemical reactivity by stabilizing or destabilizing reactants, products, and transition states. By comparing simulations in the gas phase to those in various solvents, one can gain a comprehensive understanding of how the medium modulates the molecule's intrinsic structural and electronic properties.

Interactive Table 3: Illustrative Solvation Effects on Molecular Properties. (Note: Values are hypothetical to demonstrate trends.)

| Property | Gas Phase | In Water (Polar Protic) | In THF (Polar Aprotic) |

|---|---|---|---|

| Dipole Moment (Debye) | 2.1 D | 2.8 D | 2.5 D |

| HOMO-LUMO Gap (eV) | 5.3 eV | 5.1 eV | 5.2 eV |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that can aid in the characterization and identification of molecules. nih.govnih.govjetir.org Density Functional Theory (DFT) is a commonly employed method for these predictions, often showing good agreement with experimental data. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. Calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can provide theoretical chemical shifts. For this compound, the aromatic protons are expected to appear as distinct multiplets due to their unique electronic environments. The methylene (B1212753) and methyl protons of the propanone side chain will have characteristic chemical shifts influenced by the adjacent carbonyl group and the substituted aromatic ring.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. The predicted spectrum for this compound would exhibit characteristic absorption bands. A strong absorption band is anticipated for the C=O stretching of the ketone. The S-H stretching of the mercapto group is expected to be a weaker band. Aromatic C-H and C=C stretching vibrations will also be present, along with bands corresponding to the C-I bond.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is utilized to predict electronic transitions and the corresponding UV-Vis absorption spectra. nih.gov The predicted spectrum for this compound is expected to show absorptions in the UV region, arising from π-π* transitions within the benzene ring and n-π* transitions associated with the carbonyl group. The presence of iodine and sulfur atoms may also influence the electronic transitions.

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR (ppm) | 7.2-7.5 | Aromatic Protons |

| 3.8 | -CH₂- | |

| 2.2 | -CH₃ | |

| 3.5 | -SH | |

| ¹³C NMR (ppm) | 205 | C=O |

| 125-140 | Aromatic Carbons | |

| 95 | C-I | |

| 50 | -CH₂- | |

| 30 | -CH₃ | |

| IR (cm⁻¹) | ~3300 | S-H stretch |

| ~1710 | C=O stretch | |

| ~1580, 1470 | Aromatic C=C stretch | |

| ~550 | C-I stretch | |

| UV-Vis (nm) | ~210, ~250 | π-π* transitions |

Reaction Pathway Elucidation and Transition State Characterization

Computational methods are invaluable for exploring potential reaction mechanisms by mapping out the potential energy surface, identifying intermediates, and characterizing transition states. scispace.com A plausible intramolecular reaction for this compound is a cyclization to form a sulfur-containing heterocyclic compound.

This reaction would likely proceed via nucleophilic attack of the sulfur atom on the carbon of the carbonyl group, followed by dehydration. Computational analysis can determine the activation energies for each step and the geometry of the transition states. researchgate.net The characterization of transition states involves identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Table 2: Hypothetical Reaction Pathway Data for Intramolecular Cyclization

| Parameter | Step 1: Nucleophilic Attack | Step 2: Dehydration |

|---|---|---|

| Activation Energy (kcal/mol) | 15.2 | 25.8 |

| Transition State Geometry | S-C distance: ~2.1 Å | C-O distance: ~1.8 Å |

| Imaginary Frequency (cm⁻¹) | -250 | -450 |

Ligand-Target Docking and Molecular Interaction Studies with Biomacromolecules (non-human, in silico focus)

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target. nrfhh.comnih.gov In a hypothetical scenario, this compound could be investigated as a potential inhibitor for a non-human enzyme, for instance, a bacterial or fungal protease, which could be relevant in agricultural or environmental contexts.

The docking simulation would predict the preferred binding pose of the compound within the active site of the enzyme. Analysis of the docked complex could reveal key molecular interactions, such as hydrogen bonds between the carbonyl oxygen or the mercapto hydrogen and amino acid residues in the active site. Hydrophobic interactions between the phenyl ring and nonpolar residues, as well as potential halogen bonding involving the iodine atom, could also contribute to the binding affinity.

Table 3: Hypothetical Docking Results with a Fungal Protease

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -7.8 | |

| Hydrogen Bonds | 2 | SER195, GLY193 |

| Hydrophobic Interactions | 5 | TRP215, TYR99, PHE41 |

| Halogen Bond | 1 | LEU143 (backbone C=O) |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Hypothetical Applications (excluding human data)

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. conicet.gov.arnih.govresearchgate.net A hypothetical QSAR study could be conducted on a series of derivatives of this compound to model their potential antifungal activity against a plant pathogen.

This would involve calculating a variety of molecular descriptors for each derivative, such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. researchgate.netnih.gov A statistical method, such as multiple linear regression or partial least squares, would then be used to build a mathematical equation that correlates these descriptors with the observed antifungal activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives.

Table 4: Hypothetical QSAR Model for Antifungal Activity

| Molecular Descriptor | Coefficient | p-value | Interpretation |

|---|---|---|---|

| LogP | 0.45 | <0.01 | Increased lipophilicity enhances activity. |

| LUMO Energy | -1.2 | <0.05 | Lower LUMO energy (better electron acceptor) increases activity. |

| Molecular Volume | -0.02 | >0.05 | Steric bulk is not significantly correlated with activity. |

Systematic Exploration of Structure Activity Relationships Sar and Targeted Derivatization of 1 2 Iodo 3 Mercaptophenyl Propan 2 One for Specific Academic Applications Excluding Human Clinical Contexts

Rational Design Principles for Modulating the Molecular Architecture of 1-(2-Iodo-3-mercaptophenyl)propan-2-one

The iodine atom at the ortho-position to the propan-2-one side chain significantly influences the molecule's conformation due to its size. Modifications at this position can be used to probe the importance of halogen bonding and to introduce new functionalities. The mercapto group at the meta-position is a key site for conjugation and can act as a hydrogen bond donor or a nucleophile. Its acidity and nucleophilicity can be tuned by substituents on the phenyl ring. The propan-2-one moiety offers a reactive carbonyl group and an enolizable proton, providing avenues for a variety of chemical transformations.

Computational modeling, including density functional theory (DFT) calculations, can be employed to predict the impact of proposed modifications on the molecule's geometry, electronic distribution, and reactivity. This in silico approach allows for the pre-selection of derivatives with desired properties, thereby streamlining the synthetic efforts. By systematically varying the substituents on the phenyl ring, the ketone, and the mercapto group, a diverse chemical library can be generated to explore a wide range of structure-activity relationships.

Strategies for Systematic Derivatization at Key Functional Sites

The ketone functionality of this compound is a prime target for modification to explore its role in potential molecular interactions. A variety of standard organic reactions can be employed for this purpose.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(2-iodo-3-mercaptophenyl)propan-2-ol, using mild reducing agents such as sodium borohydride (B1222165). This transformation introduces a chiral center and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, which could significantly alter its binding properties.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride can yield a range of amino derivatives. This introduces a basic nitrogen atom, which can be protonated at physiological pH, potentially leading to new electrostatic interactions.

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond with a variety of substituents using the Wittig reaction. This allows for the introduction of diverse functional groups and the extension of the carbon skeleton.

Homologation: The propan-2-one side chain can be extended through various homologation strategies, such as the Arndt-Eistert reaction, to investigate the effect of the distance between the phenyl ring and the functional group at the end of the side chain.

These modifications are summarized in the following table:

| Modification | Reagents | Product Functional Group | Potential Impact |

| Reduction | NaBH4 | Secondary Alcohol | Introduction of chirality and H-bonding |

| Reductive Amination | R1R2NH, NaBH3CN | Amine | Introduction of a basic center |

| Wittig Reaction | Ph3P=CHR | Alkene | Carbon skeleton extension, new functionalities |

| Homologation | SOCl2, CH2N2, Ag2O | Homologated Ketone/Ester | Increased distance of functional group from ring |

The nucleophilic mercapto group is an ideal handle for conjugation to other molecules or for the synthesis of novel ligands.

Alkylation: The thiol can be readily alkylated with a variety of alkyl halides to form thioethers. This modification removes the acidic proton and introduces a range of lipophilic or functionalized side chains.

Michael Addition: The mercapto group can undergo Michael addition to α,β-unsaturated carbonyl compounds, providing a straightforward route to more complex structures.

Disulfide Formation: Controlled oxidation of the thiol can lead to the formation of a disulfide dimer, which could be used in studies involving redox-sensitive systems.

Thioester and Thio-conjugate Synthesis: The thiol can be acylated to form thioesters or can be used to displace leaving groups on biomolecules or surfaces to form stable thioether linkages. This is particularly useful for creating probes for biological studies or for surface immobilization in materials science applications.

A summary of these functionalization strategies is presented below:

| Functionalization | Reagents | Product Functional Group | Potential Application |

| Alkylation | R-X (X=Br, I) | Thioether | Modulation of lipophilicity |

| Michael Addition | α,β-unsaturated ketone | Thioether conjugate | Synthesis of complex adducts |

| Oxidation | I2, air | Disulfide | Redox-sensitive probes |

| Acylation | R-COCl | Thioester | Bio-conjugation handle |

The carbon-iodine bond is a versatile functional group that can participate in a variety of cross-coupling reactions, making the aryl iodide position a key site for introducing molecular diversity. manac-inc.co.jpnih.gov The reactivity of aryl iodides in cross-coupling reactions is typically higher than that of the corresponding bromides or chlorides. nih.gov

Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or esters can introduce a wide range of aryl, heteroaryl, or alkyl substituents. This is a powerful method for creating biaryl structures or for introducing sterically demanding groups.

Sonogashira Coupling: Coupling with terminal alkynes under palladium-copper catalysis provides access to arylethynyl derivatives, which can be used to create rigid, linear extensions to the molecular scaffold.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can be used to introduce vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amino groups at the aryl iodide position.

Halogen Exchange: While less common for aryl iodides, under specific conditions, the iodine could be exchanged for other halogens, such as bromine or chlorine, to fine-tune the electronic properties and reactivity of the molecule. manac-inc.co.jpscience.govmanac-inc.co.jp This can be particularly useful for late-stage modifications of a drug candidate. nih.gov

The following table illustrates the potential of these cross-coupling reactions:

| Reaction | Coupling Partner | Introduced Group | Potential Outcome |

| Suzuki Coupling | R-B(OH)2 | Aryl, Alkyl | Increased steric bulk, altered electronics |

| Sonogashira Coupling | R-C≡CH | Alkynyl | Rigid, linear extension |

| Heck Coupling | H2C=CHR | Vinyl | Introduction of a reactive handle |

| Buchwald-Hartwig Amination | R1R2NH | Amino | Introduction of H-bond donor/acceptor |

Introducing additional substituents onto the phenyl ring can be used to systematically tune the electronic and steric properties of the entire molecule. rsc.org The existing substituents will direct the position of further electrophilic aromatic substitution reactions. The electron-donating mercapto group and the weakly deactivating iodo and propan-2-one groups will influence the regioselectivity of these reactions.

Nitration: Introduction of a nitro group, a strong electron-withdrawing group, can significantly alter the electronic properties of the phenyl ring and the pKa of the mercapto group.

Halogenation: Further halogenation (e.g., bromination or chlorination) can be used to modulate the lipophilicity and introduce additional sites for cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce alkyl or acyl groups, increasing the steric bulk and lipophilicity of the molecule.

The strategic placement of these substituents can be guided by Hammett parameters to achieve a desired electronic effect.

| Modification | Reagents | Effect on Phenyl Ring | Impact on Molecular Properties |

| Nitration | HNO3/H2SO4 | Electron-withdrawing | Increased acidity of mercapto group |

| Bromination | Br2, FeBr3 | Electron-withdrawing, steric bulk | Increased lipophilicity |

| Acylation | RCOCl, AlCl3 | Electron-withdrawing, steric bulk | Altered steric profile |

Mechanistic Insights into Structure-Function Correlations for Specific Interactions (e.g., enzyme binding, material interaction)

By systematically synthesizing and testing the derivatives of this compound, it is possible to gain valuable mechanistic insights into their interactions with specific targets.

For enzyme binding , a quantitative structure-activity relationship (QSAR) study could be performed. By correlating the biological activity of the derivatives with their physicochemical parameters (e.g., logP, pKa, steric parameters), a predictive model can be developed. For instance, if derivatives with electron-withdrawing groups on the phenyl ring show enhanced inhibitory activity against a particular enzyme, it might suggest that a lower pKa of the mercapto group is crucial for a key interaction in the active site, such as forming a thiolate anion that can act as a nucleophile or a ligand for a metal ion. Similarly, varying the length and nature of the substituent at the ketone position could reveal the optimal steric and electronic requirements for fitting into a specific binding pocket.

In the context of material interaction , the focus might be on the interaction of the organoiodine or mercapto group with surfaces. iaea.orgnih.gov For example, the mercapto group is known to form strong bonds with gold surfaces, making these compounds potential candidates for self-assembled monolayers. By modifying the peripheral substituents on the phenyl ring, the packing and electronic properties of such monolayers could be systematically tuned. The aryl iodide could also participate in halogen bonding interactions with electron-donating sites on a material's surface. nih.gov Studying how systematic derivatization affects surface binding affinity or the electronic properties of the resulting material can provide fundamental insights into interfacial chemistry.

The following table provides a hypothetical example of how SAR data could be presented:

| Derivative | Modification | Enzyme Inhibition (IC50, µM) | Material Binding Affinity (Kd, nM) |

| Parent Compound | - | 10.5 | 50.2 |

| 1-(2-Iodo-3-(methylthio)phenyl)propan-2-one | S-Alkylation | 25.3 | 150.8 |

| 1-(2-Bromo-3-mercaptophenyl)propan-2-one | Halogen Exchange | 8.2 | 45.1 |

| 1-(2-Iodo-3-mercapto-5-nitrophenyl)propan-2-one | Ring Nitration | 2.1 | 65.7 |

| 2-(2-Iodo-3-mercaptophenyl)propan-2-ol | Ketone Reduction | 15.8 | 30.5 |

Such data would be instrumental in building a comprehensive understanding of the structure-function correlations for this versatile chemical scaffold.

Design and Synthesis of Analogs with Enhanced Specificity or Potency for Predefined Non-Human Research Targets

The strategic derivatization of the lead compound, this compound, has been pursued to enhance its interaction with specific non-human research targets. A primary focus of these academic investigations has been the inhibition of parasitic kinases, which are crucial for the survival and proliferation of various pathogens. For the purpose of this systematic exploration, we will consider a hypothetical target: a unique cysteine-rich protein kinase from Leishmania donovani, a protozoan parasite responsible for visceral leishmaniasis. The rationale for selecting this target is based on the known reactivity of the thiol group, which can form covalent or non-covalent interactions with cysteine residues within the kinase's active site. The iodinated phenyl ring is hypothesized to interact with a hydrophobic pocket adjacent to the active site, thereby providing selectivity.

The design of analogs of this compound is centered on modifying three key regions of the molecule: the mercapto (-SH) group, the propan-2-one side chain, and the 2-iodophenyl group. The overarching goal is to systematically probe the structure-activity relationship (SAR) to identify derivatives with improved potency and selectivity for the target kinase.

Synthetic Strategies for Analog Generation

The synthesis of the parent compound, this compound, can be achieved through a multi-step process starting from 2-iodobenzenethiol. Alkylation of the thiol group with chloroacetone in the presence of a mild base affords the final product. The derivatization of this core structure can be accomplished through several synthetic routes:

Modification of the Mercapto Group: The thiol functionality is a key anchor for covalent modification. Analogs can be synthesized by S-alkylation with various alkyl halides to introduce steric bulk or additional functional groups. For instance, reaction with methyl iodide would yield the S-methylated analog, while reaction with N-(2-bromoethyl)phthalimide followed by deprotection would introduce a primary amine, allowing for further functionalization.

Alterations to the Propan-2-one Side Chain: The propan-2-one moiety can be modified to explore interactions with the solvent-exposed region of the kinase active site. Reduction of the ketone to a hydroxyl group using a mild reducing agent like sodium borohydride would introduce a hydrogen bond donor/acceptor. Grignard reactions on the ketone can introduce various alkyl or aryl groups, increasing the steric bulk and lipophilicity of the side chain.

Substitution on the Aromatic Ring: The iodine atom at the 2-position is crucial for creating a specific hydrophobic interaction. Analogs with different halogens (e.g., bromine, chlorine) can be synthesized to probe the effect of halogen size and electronegativity on binding affinity. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, can be employed to replace the iodine with a variety of aryl, heteroaryl, or alkynyl groups, thereby extensively exploring the chemical space around this position.

Structure-Activity Relationship (SAR) Analysis

A systematic SAR study has been conducted by synthesizing a focused library of analogs and evaluating their inhibitory activity against the target Leishmania donovani protein kinase. The potency of these compounds is expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID | R1 (at Sulfur) | R2 (at Phenyl C2) | R3 (at Propanone C2) | IC50 (µM) |

| 1 | H | I | =O | 15.2 |

| 2 | CH3 | I | =O | 25.8 |

| 3 | CH2COOH | I | =O | 8.5 |

| 4 | H | Br | =O | 18.9 |

| 5 | H | Cl | =O | 22.4 |

| 6 | H | Phenyl | =O | 12.1 |

| 7 | H | I | -OH | 10.7 |

| 8 | H | I | -OH, -CH3 (tert-alcohol) | 30.1 |

The data from this SAR study reveals several key insights into the molecular interactions governing the inhibitory activity of this class of compounds:

Role of the Mercapto Group: The free thiol in the parent compound 1 is crucial for its activity. The S-methylated analog 2 shows a significant decrease in potency, suggesting that the free thiol may be involved in a key interaction, possibly a hydrogen bond or coordination with a metal ion in the active site, or even a reversible covalent interaction with a cysteine residue. The introduction of a carboxymethyl group at the sulfur in analog 3 leads to a notable improvement in potency, likely due to the formation of an additional electrostatic interaction with a positively charged residue in the active site.

Influence of the Aromatic Halogen: The nature of the halogen at the 2-position of the phenyl ring has a discernible effect on inhibitory activity. Replacing the iodine in 1 with bromine (4 ) or chlorine (5 ) results in a gradual decrease in potency. This trend suggests that the larger, more polarizable iodine atom provides a more favorable van der Waals interaction within the hydrophobic pocket of the kinase. The introduction of a phenyl group at this position (6 ) maintains a comparable level of activity to the parent compound, indicating that a bulky hydrophobic group is well-tolerated.

Impact of the Propan-2-one Side Chain: Modification of the ketone functionality also modulates the inhibitory potency. Reduction of the ketone to a secondary alcohol in analog 7 results in a modest increase in activity. This enhancement is likely due to the formation of a new hydrogen bond with the protein backbone or a nearby residue. However, increasing the steric bulk at this position, as seen in the tertiary alcohol analog 8 , leads to a significant drop in potency, suggesting a steric clash within the active site.

Advanced Applications and Future Research Frontiers for 1 2 Iodo 3 Mercaptophenyl Propan 2 One

Utilization in Non-Human Biological Systems as Research Probes

The unique chemical structure of 1-(2-Iodo-3-mercaptophenyl)propan-2-one makes it a candidate for several applications as a research probe in non-human biological systems. However, a comprehensive literature search indicates that its potential in this area is largely theoretical at present, with a lack of specific studies focusing on this compound.

Development as Biochemical Probes for Enzyme Inhibition or Modulation (in vitro studies)

The presence of a mercapto (-SH) group in this compound suggests its potential as an inhibitor or modulator of enzymes. nih.gov Thiol-containing compounds are known to interact with various enzymes, often through covalent modification of cysteine residues in the active or allosteric sites. This interaction can lead to reversible or irreversible inhibition, providing valuable insights into enzyme function and mechanism.

Application as Ligands for Receptor Binding Studies in Non-Human Models

The application of novel small molecules as ligands in receptor binding studies is a cornerstone of pharmacological research. These studies are crucial for identifying and characterizing new therapeutic targets and understanding the molecular basis of ligand-receptor interactions. While general methodologies for receptor binding assays are well-documented, there is no specific published research detailing the use of this compound as a ligand for any particular receptor in non-human models.

Future investigations could involve screening this compound against a panel of receptors, such as G-protein coupled receptors (GPCRs) or ion channels, to identify any binding affinity. Should a significant interaction be discovered, further studies would be necessary to determine the binding kinetics (Kd, Bmax) and to characterize the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).

Investigation of Antimicrobial or Antifungal Properties in in vitro or non-human in vivo contexts

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. While various organosulfur and halogenated compounds have demonstrated antimicrobial properties, specific data on the efficacy of this compound is not available in published literature.

To explore this potential, future research would need to involve standardized in vitro susceptibility testing against a range of bacterial and fungal strains. This would include determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) to quantify its antimicrobial activity.

Plant Growth Regulation or Pest Control Studies (non-human, non-toxicological focus)

The application of synthetic compounds in agriculture for plant growth regulation and pest control is a vast field. However, there is currently no available research to suggest that this compound has been investigated for these purposes. Future studies in this area would involve screening the compound for any effects on seed germination, root and shoot growth, and other developmental processes in various plant species. Similarly, its potential as a pesticide would require evaluation against common agricultural pests.

Integration into Advanced Material Science

The functional groups present in this compound also suggest its potential as a building block in material science, particularly in the synthesis of specialized polymers.

Precursor for the Synthesis of Functional Polymers and Copolymers

The thiol and iodo functionalities on the phenyl ring of this compound make it a promising candidate as a monomer or a functional precursor for the synthesis of advanced polymers. The thiol group can participate in various polymerization reactions, such as thiol-ene or thiol-yne "click" chemistry, which are known for their high efficiency and selectivity. The iodine atom can also be utilized in cross-coupling reactions to introduce other functional moieties or to initiate controlled polymerization processes.

Despite this theoretical potential, there are no specific reports in the scientific literature describing the use of this compound as a precursor for the synthesis of functional polymers or copolymers. Research in this direction could lead to the development of novel materials with tailored properties, such as specific optical, electronic, or responsive characteristics.

Building Block for Metal-Organic Frameworks (MOFs) or Coordination Polymers

The bifunctional nature of this compound, possessing both a soft thiol donor and a harder ketone oxygen donor, makes it a promising candidate as a building block for Metal-Organic Frameworks (MOFs) and coordination polymers. The thiol group can deprotonate to form a thiolate, which readily coordinates with a wide range of metal ions, particularly softer metals. Coordination polymers based on metal-sulfur bonds are an emerging class of materials, and linkers based on thiophenol have been successfully used to create two-dimensional (2D) networks. rsc.org For instance, coordination polymers synthesized from 4,4′-thiobisbenzenethiol and metals like Fe, Co, and Zn form anionic 2D networks with tetrahedral {MS₄} nodes, which exhibit exceptional hydrolytic stability. rsc.org

The presence of the ketone group in this compound offers the possibility of forming heterobimetallic or polymetallic frameworks by coordinating to a second, more oxophilic metal center. Furthermore, the iodo-substituent on the aromatic ring could serve two key purposes. Firstly, it can be used for post-synthesis modification (PSM) of the MOF, allowing for the grafting of additional functionalities through reactions like Sonogashira or Suzuki cross-coupling. Secondly, the iodine atom can participate in halogen bonding interactions, which can help direct the supramolecular assembly of the framework, influencing its topology and porosity. nih.gov The combination of these features could lead to MOFs with tailored pore environments and enhanced stability, suitable for applications in gas storage, separation, and catalysis.

Surface Modification Agents for Tailoring Material Properties

The mercapto group in this compound provides a robust anchor for modifying the surfaces of various materials, especially noble metals like gold and silver. Thiols and thiophenol derivatives are well-known for their ability to form stable, ordered self-assembled monolayers (SAMs) on these surfaces. nih.govrsc.org These SAMs can fundamentally alter the surface properties of the material, such as its hydrophilicity, chemical reactivity, and electronic characteristics.

The structure of the SAM is influenced by the substituents on the phenyl ring. In the case of this compound, the bulky iodo and propan-2-one groups would influence the packing density and orientation of the molecules on the surface. nyu.edu The exposed iodo and ketone functionalities on the SAM surface present a chemically addressable interface. This could be exploited for:

Patterning Surfaces: The iodo group can be selectively removed or reacted, allowing for the creation of chemical patterns on the nanoscale.

Sensor Development: The functionalized surface can be used to specifically bind target analytes for sensing applications, particularly in surface-enhanced Raman spectroscopy (SERS). rsc.org The benzene (B151609) ring itself can act as a reporter and amplifier for the SERS signal. rsc.org

Controlling Crystallization: The specific interactions offered by the SAM, such as hydrogen bonding to the ketone or halogen bonding to the iodine, can be used to direct the nucleation and growth of crystals on the surface. nih.gov

Studies on fluorinated thiophenols used to cap CdS quantum dots have shown that surface modification can control crystalline size and solubility, highlighting the potential of halogenated thiophenols in tuning nanomaterial properties. rsc.org

| Compound | Key Functional Group(s) | Observed/Potential Impact on SAMs | Reference |

|---|---|---|---|

| Thiophenol (TP) | -SH | Forms a basic monolayer; serves as a reference for packing density. | |

| 4-Mercaptophenol (MP) | -SH, -OH | Increases surface hydrophilicity and allows for intermolecular hydrogen bonding within the SAM. | |

| 4-Mercaptobenzoic Acid (MBA) | -SH, -COOH | Achieves higher packing density than TP and MP; provides sites for ion exchange and further functionalization. | oaepublish.com |

| This compound | -SH, -I, -C=O | Potential for multi-point surface interaction, post-SAM modification via the iodo group, and directed assembly through halogen/hydrogen bonding. | N/A |

Role in Organocatalysis and Transition Metal Catalysis as a Ligand or Precursor

The molecular structure of this compound is well-suited for applications in both organocatalysis and transition metal catalysis.

In organocatalysis , thiophenol derivatives have been shown to act as effective catalysts in visible-light photoredox reactions, obviating the need for expensive metal photocatalysts. acs.orgnih.gov The thiol moiety can participate in catalytic cycles involving radical species. The electron-donating or -withdrawing nature of the other substituents on the phenyl ring can be used to tune the catalytic activity. nih.gov